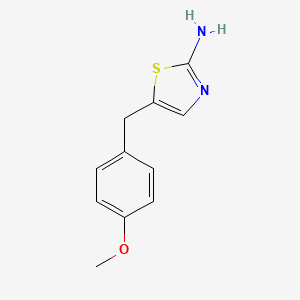

5-(4-Methoxy-benzyl)-thiazol-2-ylamine

Overview

Description

5-(4-Methoxy-benzyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(4-Methoxy-benzyl)-thiazol-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.3 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, and a methoxybenzyl substituent that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : This can be achieved through the reaction of appropriate thioketones with amines.

- Substitution Reaction : The introduction of the 4-methoxybenzyl group is usually performed via nucleophilic substitution reactions.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of thiazoles can inhibit tubulin polymerization, which is crucial for cancer cell division. A specific study found that thiazole derivatives had IC50 values in the low nanomolar range against various cancer cell lines, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Melanoma | 0.4 - 2.2 |

| SMART Compounds | Prostate Cancer | 0.021 - 0.071 |

| ATCAA-1 | Leukemia | 0.124 |

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activity. In vitro studies have demonstrated that these compounds exhibit significant inhibition against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| A. niger | 16 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Tubulin Inhibition : Similar to other thiazole derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation during cell division.

- Enzyme Interaction : The compound may also interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies

- Cytotoxicity Against Cancer Cells : A study involving various thiazole derivatives demonstrated that modifications to the thiazole ring significantly affect cytotoxicity against cancer cells. The presence of electron-donating groups like methoxy increased potency against melanoma and prostate cancer cell lines .

- Antibacterial Activity Evaluation : In another study, derivatives including the methoxybenzyl group were tested for antibacterial activity against E. coli and S. aureus, showing promising results that suggest potential therapeutic applications in treating infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 5-(4-Methoxy-benzyl)-thiazol-2-ylamine has been studied for its potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound in the development of new antibiotics .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Studies have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests potential therapeutic applications in cognitive disorders .

Synthesis of Novel Compounds

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further modifications, leading to the creation of novel compounds with enhanced biological activities. For instance, it can be used as a building block in the synthesis of more complex thiazole-containing molecules through various reaction pathways such as nucleophilic substitutions and coupling reactions .

Multicomponent Reactions

The compound can participate in multicomponent reactions (MCRs), which are efficient synthetic methods that allow for the simultaneous formation of multiple bonds. This application is particularly useful in drug discovery, where rapid synthesis of diverse chemical libraries is essential .

In Silico Studies

Recent advancements in computational chemistry have enabled researchers to perform in silico studies on this compound to predict its biological activity and optimize its structure for better efficacy. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been employed to evaluate its interactions with biological targets .

Case Studies

Q & A

Q. What are the established synthetic methodologies for preparing 5-(4-Methoxy-benzyl)-thiazol-2-ylamine and its structural analogs?

Basic

The synthesis typically involves coupling reactions or cyclization strategies. For example, a structurally analogous compound, 5-(4-methoxy-phenylsulfanyl)-thiazol-2-ylamine, was synthesized via amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) under reflux . Another approach involves reacting aryl isothiocyanates with thiazole-containing amines in DMF under reflux (4–6 hours), followed by purification via recrystallization from ethanol . Key steps include TLC monitoring, solvent selection (e.g., DMF for high polarity), and crystallization for purity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be effectively utilized to confirm the structural integrity of thiazol-2-ylamine derivatives?

Basic

Proton (¹H) and carbon (¹³C) NMR are critical for verifying substituent positions and functional groups. For example:

- ¹H NMR : Signals for the methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) confirm the 4-methoxybenzyl moiety. Thiazole protons appear as distinct singlets (δ 6.5–7.0 ppm) .

- ¹³C NMR : Carbonyl carbons (amide or ester) resonate at δ 165–175 ppm, while thiazole carbons appear at δ 110–150 ppm .

Cross-validation with mass spectrometry (MS) ensures molecular weight accuracy .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of substituted thiazol-2-ylamine compounds?

Advanced

- Catalyst Optimization : Use coupling agents like EDC/HOBt for amide formation, achieving yields >75% .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Reaction Time : Prolonged reflux (4–6 hours) ensures completion, as shown in thiourea derivative synthesis .

- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) improves purity without column chromatography .

Q. How should researchers design experiments to evaluate the antimicrobial potential of this compound derivatives?

Basic

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Use serial dilutions (2–256 µg/mL) in broth microdilution assays .

- Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin).

- Data Interpretation : MIC values ≤8 µg/mL indicate strong activity; discrepancies may arise from substituent effects (e.g., electron-withdrawing groups enhance potency) .

Q. What analytical approaches are critical for resolving discrepancies in biological activity data across structurally similar thiazol-2-ylamine derivatives?

Advanced

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on MIC values. For example, electron-deficient aryl groups may improve membrane penetration .

- Assay Reprodubility : Standardize inoculum size and incubation conditions to minimize variability.

- Computational Modeling : Use molecular docking to predict binding affinities to targets (e.g., bacterial enzymes) .

Q. What safety considerations must be prioritized when handling thiazol-2-ylamine derivatives in laboratory settings?

Basic

- Toxicity : Derivatives may exhibit acute oral/dermal toxicity (Category 4 under EU-GHS/CLP). Use PPE (gloves, goggles) and work in fume hoods .

- Spill Management : Neutralize acidic/basic residues before disposal.

- Storage : Keep in airtight containers away from light to prevent degradation .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance the therapeutic profile of thiazol-2-ylamine-based compounds?

Advanced

- Substituent Variation : Synthesize analogs with halogen, nitro, or alkyl groups at the benzyl or thiazole positions.

- Biological Screening : Test against cancer cell lines (e.g., MTT assay) and enzymatic targets (e.g., tubulin inhibition ).

- Data Correlation : Use regression models to link substituent electronic parameters (Hammett σ) with activity trends .

Q. What crystallization techniques are effective in obtaining high-quality single crystals of thiazol-2-ylamine derivatives for X-ray diffraction analysis?

Advanced

- Solvent Pairing : Use slow evaporation with ethanol/dichloromethane (1:1) to induce controlled crystal growth .

- Temperature Gradients : Gradual cooling from 60°C to room temperature reduces nucleation sites.

- Additive Screening : Introduce trace amounts of hexane to reduce solubility and promote lattice formation .

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-9-4-2-8(3-5-9)6-10-7-13-11(12)15-10/h2-5,7H,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYFQOUPMXMROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389646 | |

| Record name | 5-(4-Methoxy-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

299953-06-3 | |

| Record name | 5-(4-Methoxy-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.